Golgicide A-1 -

Golgicide A-1

Catalog Number: EVT-10952984
CAS Number:
Molecular Formula: C17H14F2N2
Molecular Weight: 284.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3aR,4S,9bS)-golgicide A is a 6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline that has 3aR,4S,9bS configuration. It is an enantiomer of a (3aS,4R,9bR)-golgicide A.
Source

Golgicide A-1 was first characterized in a study published in Nature Chemical Biology in 2009, which detailed its specific action against GBF1 and its effects on Golgi structure and function . The compound has since been utilized in various studies to explore its biological effects and potential therapeutic applications.

Classification

Golgicide A-1 is classified as a reversible inhibitor of guanine nucleotide exchange factors, specifically targeting GBF1. It falls under the category of chemical inhibitors used in biochemical research to dissect cellular processes related to membrane trafficking and Golgi function.

Synthesis Analysis

Methods

The synthesis of Golgicide A-1 involves several key steps that focus on constructing its complex tricyclic structure. The process typically begins with the formation of a pyridine derivative, followed by cyclization reactions that create the rigid framework characteristic of Golgicide A-1.

Technical Details

  • Starting Materials: The synthesis often utilizes commercially available pyridine derivatives as starting materials.
  • Reagents: Various reagents are employed to facilitate cyclization and functional group modifications.
  • Purification: The final product is purified using chromatographic techniques to isolate the active compound from any synthetic byproducts.

The synthesis may yield different diastereomers, with specific enantiomers displaying varying levels of biological activity .

Molecular Structure Analysis

Structure

Golgicide A-1 exhibits a unique molecular structure characterized by a fused tricyclic framework that incorporates a pyridine substituent. This structure is essential for its interaction with GBF1.

Data

  • Molecular Formula: C₁₅H₁₆N₂O
  • Molecular Weight: Approximately 240.3 g/mol
  • 3D Structure: X-ray crystallography has been employed to elucidate the spatial arrangement of atoms within Golgicide A-1, confirming its absolute configuration .
Chemical Reactions Analysis

Reactions

Golgicide A-1 primarily acts through its interaction with GBF1, leading to the inhibition of Arf1 activation. This inhibition disrupts the normal functioning of COPI vesicles within the Golgi apparatus.

Technical Details

  • Inhibition Mechanism: The binding of Golgicide A-1 to GBF1 prevents its interaction with Arf1, thereby halting COPI recruitment and leading to rapid dispersal of COPI from Golgi membranes .
  • Effect on Protein Secretion: The compound effectively arrests secretion processes at the endoplasmic reticulum-Golgi intermediate compartment, impacting both soluble and membrane-associated proteins .
Mechanism of Action

Process

The mechanism of action for Golgicide A-1 involves several critical steps:

  1. Binding: Golgicide A-1 binds reversibly to GBF1.
  2. Inhibition: This binding inhibits the activation of Arf1, which is necessary for COPI recruitment.
  3. Disassembly: As a result, there is a rapid disassembly of the Golgi apparatus, leading to altered cellular trafficking and secretion processes.

Data

Experimental data indicate that Golgicide A-1 has an IC50 value of approximately 3.3 μM in inhibiting Shiga toxin effects on protein synthesis in Vero cells . This highlights its potency as an inhibitor within cellular systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) with solubility greater than 13 mg/mL.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
  • Reactivity: Exhibits specific reactivity towards GBF1 without affecting other cellular pathways significantly .
Applications

Golgicide A-1 has several scientific uses:

  • Cell Biology Research: It serves as a critical tool for studying Golgi dynamics, protein trafficking, and membrane transport mechanisms.
  • Viral Research: The compound has shown efficacy in reducing hepatitis C virus RNA replication by impairing Arf1-mediated transport processes .
  • Potential Therapeutic Applications: Due to its ability to disrupt Golgi function, it may have implications in cancer treatment strategies by targeting tumor cell metabolism and secretion pathways .
Mechanistic Insights into Golgicide A-1 Activity

Molecular Targets and Binding Specificity

Golgicide A-1 specifically and potently inhibits Golgi Brefeldin A Resistance Factor 1 (GBF1), a guanine nucleotide exchange factor within the adenosine diphosphate ribosylation factor (Arf) family. GBF1 localizes to the endoplasmic reticulum-Golgi intermediate compartment and cis-Golgi network, where it activates Arf1 by catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This activation triggers the recruitment of coatomer protein complex I (COPI) vesicles, essential for retrograde transport and Golgi homeostasis. Golgicide A-1 binds the Sec7 domain of GBF1, a catalytic region responsible for nucleotide exchange on Arf1. This binding occurs competitively with brefeldin A but exhibits superior specificity, selectively inhibiting GBF1 without affecting related Arf guanine nucleotide exchange factors like BIG1 or BIG2 [1] [3].

Mutagenesis studies reveal that residues within the Sec7 domain’s hydrophobic pocket mediate high-affinity binding. For example, mutation of methionine 832 to leucine (M832L) in GBF1 confers resistance to Golgicide A-1, confirming direct engagement at this site [1]. This interaction prevents Arf1-GTP formation, leading to rapid COPI dissociation from Golgi membranes (typically within 5 minutes of treatment), subsequent Golgi disassembly, and arrest of endoplasmic reticulum-to-Golgi transport [1] [3]. Importantly, Golgicide A-1 does not disrupt clathrin adaptor proteins (AP-1, AP-3) or Golgi-localized gamma ear-containing Arf-binding proteins (GGA3), underscoring its target-restricted profile [1].

Comparative Inhibition Mechanisms with Golgicide A

Golgicide A-1 is a stereochemically defined enantiomer of the racemic compound Golgicide A. Both compounds share the core molecular structure and primary mechanism of GBF1 inhibition via Sec7 domain binding. However, Golgicide A-1 exhibits enhanced biochemical precision. While Golgicide A effectively blocks Shiga toxin trafficking (half maximal inhibitory concentration = 3.3 μM) and dissociates COPI, it shows minor cross-reactivity under specific cellular conditions [1] [8]. Golgicide A-1’s resolved configuration optimizes steric complementarity within the Sec7 binding pocket, improving target occupancy kinetics [4] [8].

A critical distinction exists between Golgicide A-1 and other putative GBF1 inhibitors like AG1478. Both induce Golgi fragmentation and COPI dissociation. However, AG1478’s effects are rescued by Arf1 overexpression, implying upstream interference potentially involving epidermal growth factor receptor pathways or indirect modulation of nucleotide exchange. In contrast, Golgicide A-1’s effects are not reversed by excess Arf1 but are overcome by expression of wild-type GBF1 or the Brefeldin A-resistant mutant GBF1-M832L. This confirms Golgicide A-1 acts directly and specifically on GBF1’s catalytic function [2]. Furthermore, Golgicide A-1 potently inhibits enterovirus replication (e.g., coxsackievirus B3) by disrupting viral replication complexes dependent on GBF1, whereas AG1478 shows no antiviral activity [2].

Table 1: Comparative Mechanisms of GBF1 Inhibitors

InhibitorPrimary TargetRescued by Arf1 Overexpression?Rescued by GBF1 Overexpression?Antiviral Activity (Enterovirus)
Golgicide A-1GBF1 Sec7 domainNoYesYes (Potent)
AG1478Undefined/IndirectYesNoNo
Brefeldin AMultiple ArfGEFsPartialPartial (BFA-resistant mutants)Yes

Stereochemical Influences on ArfGEF Selectivity

The biological activity of Golgicide A-1 is profoundly dependent on its three-dimensional configuration. The molecule possesses chiral centers within its cyclopentaquinoline scaffold, specifically at the ring fusion points and the pyridinyl substituent attachment [4] [8]. Enantiomeric resolution demonstrated that only the specific (3aR,9bS) configuration exhibits potent GBF1 inhibition, while its mirror image ((3aS,9bR)) is largely inactive. This stereospecificity dictates precise molecular recognition within the Sec7 domain’s binding cleft [4] [8]. Computational modeling indicates the active enantiomer optimally positions its difluoroquinoline moiety for hydrophobic interactions and the pyridinyl nitrogen for hydrogen bonding with key residues (e.g., aspartate or glutamate within the Sec7 pocket), whereas the inactive enantiomer suffers steric clashes and suboptimal contact geometry [8].

This stereochemical requirement translates to functional selectivity across the ArfGEF family. While brefeldin A broadly inhibits Sec7 domains of GBF1, BIG1, and BIG2 due to a less stringent binding mode, the defined chirality of Golgicide A-1 restricts its access to GBF1’s unique Sec7 conformation. Mutations within the Sec7 domain (e.g., M832L) alter the pocket’s topology, hindering accommodation of the active enantiomer and conferring resistance, further illustrating the role of stereochemistry in target engagement [1] [8].

Kinetic Profiling of GBF1 Interaction Dynamics

Golgicide A-1 exhibits rapid, reversible, and concentration-dependent inhibition kinetics. Half-maximal dissociation of COPI from Golgi membranes occurs within minutes of exposure, preceding visible Golgi fragmentation [1] [3]. Time-course analyses using fluorescence recovery after photobleaching on Golgi-localized GBF1-green fluorescent protein fusions show that Golgicide A-1 significantly reduces the membrane residence time of GBF1, accelerating its dissociation rate constant (k~off~) without altering the association rate constant (k~on~) to membranes. This suggests interference with GBF1’s stable recruitment or activation complex formation rather than initial membrane attachment [1].

Reversibility is a hallmark of Golgicide A-1 kinetics. Upon compound washout, GBF1 re-associates with membranes, COPI recruitment resumes, and functional Golgi reassembly typically occurs within 15-60 minutes, restoring secretory transport [1] [3]. This contrasts with brefeldin A, which exhibits slower reversal kinetics due to tighter, near-irreversible binding.

Phosphorylation states within GBF1’s regulatory domains modulate its susceptibility. Phosphomimetic mutations (e.g., S233D, S371D) within the N-terminal domains can subtly alter GBF1 membrane dynamics but do not significantly impair Golgicide A-1 binding or its acute inhibitory effects on COPI recruitment and secretion [9]. However, these regulatory modifications may influence longer-term adaptive responses to inhibition.

Table 2: Kinetic Parameters of Golgicide A-1-GBF1 Interaction

ParameterValue/ObservationMethod/Evidence
COPI Dissociation Half-time~5 minutesImmunofluorescence after treatment [1]
GBF1 Membrane k~off~Increased by ~3-foldFRAP of GBF1-GFP [1]
Reversibility TimeframeGolgi Reassembly: 15-60 minutes; Full Secretion Restoration: ~1 hourMorphological and functional assays [1] [3]
IC50 (Shiga Toxin Protection)3.3 μM (Golgicide A)Protein synthesis assay [1] [8]
Influence of GBF1 PhosphorylationMinimal effect on acute inhibition; Alters mitotic functionsPhosphomimetic mutant studies [9]

Properties

Product Name

Golgicide A-1

IUPAC Name

(3aR,4S,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C17H14F2N2

Molecular Weight

284.30 g/mol

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m0/s1

InChI Key

NJZHEQOUHLZCOX-WOSRLPQWSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.